2,4-Bis(benzylamino)pyrimidine

Pain Voltage‑gated sodium channel Electrophysiology

This uniquely substituted 2,4-diaminopyrimidine features benzylamino groups at C2 and C4, providing a distinct conformational profile that delivers a validated NaV1.7 IC₅₀ of 240 nM while limiting off-target CDK activity. This selectivity signature is not achievable with generic diphenylamino analogs, making it the definitive control antagonist for sodium channel screening and a cleaner FAK inhibitor scaffold for anti-metastatic programs. The C5 position is amenable to electrophilic bromination (>85% yield) for rapid diversification, enabling efficient 5-substituted library construction. Procure as a research building block or analytical reference standard.

Molecular Formula C₁₈H₁₈N₄
Molecular Weight 290.36
CAS No. 65448-40-0
Cat. No. B1144695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(benzylamino)pyrimidine
CAS65448-40-0
SynonymsN,N’-Bis(phenylmethyl)-2,4-pyrimidinediamine;  N2,N4-Bis(phenylmethyl)-2,4-Pyrimidinediamine
Molecular FormulaC₁₈H₁₈N₄
Molecular Weight290.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC=C2)NCC3=CC=CC=C3
InChIInChI=1S/C18H18N4/c1-3-7-15(8-4-1)13-20-17-11-12-19-18(22-17)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,19,20,21,22)
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(benzylamino)pyrimidine (CAS 65448-40-0) — Compound-Class Definition and Procurement Context


2,4‑Bis(benzylamino)pyrimidine (CAS 65448‑40‑0), systematically named N²,N⁴‑dibenzylpyrimidine‑2,4‑diamine, is a C2‑ and C4‑symmetric 2,4‑diaminopyrimidine scaffold decorated with two benzylamino substituents [REFS‑1]. Its molecular formula is C₁₈H₁₈N₄ (MW 290.36), and it is commercially supplied as a research‑grade building block, an analytical reference substance for drug‑impurity profiling, and a versatile intermediate for constructing more complex heterocyclic systems [REFS‑2]. The compound has been annotated in authoritative bioactivity databases for antagonist activity at human NaV1.7 channels (IC₅₀ = 240 nM, PatchXpress electrophysiology) [REFS‑3] and for moderate inhibitory activity against focal adhesion kinase (FAK; IC₅₀ ≈ 4.8 μM) [REFS‑4], establishing it as a recognized probe molecule in kinase and ion‑channel screening cascades.

Why Generic 2,4‑Diaminopyrimidine Substitution Fails in 2,4‑Bis(benzylamino)pyrimidine Procurement


Although the 2,4‑diaminopyrimidine core is a privileged kinase‑inhibitor template, simple replacement of 2,4‑bis(benzylamino)pyrimidine with an unsubstituted 2,4‑diaminopyrimidine or a common 2,4‑dianilino analog is quantitatively unsupported. The benzylamino side chains introduce a methylene spacer that relaxes the conformational constraint between the aromatic ring and the pyrimidine core, profoundly altering the angle and distance of key hydrogen‑bond and hydrophobic contacts within the ATP‑binding pocket [REFS‑1]. In direct enzymatic comparisons, the benzylamino analog exhibits a unique selectivity signature: it yields an IC₅₀ of 240 nM at NaV1.7 [REFS‑2] while retaining only 4.8 μM activity against FAK [REFS‑3], a profile that cannot be recapitulated by the corresponding 2,4‑diphenylamino derivative, which preferentially engages CDK2/CDK9 [REFS‑4]. Consequently, substituting a generic 2,4‑diaminopyrimidine building block risks loss of the specific target‑engagement profile and may invalidate SAR hypotheses in hit‑to‑lead programs.

Quantitative Differentiation Evidence: 2,4‑Bis(benzylamino)pyrimidine vs. Closest Analogs


NaV1.7 Antagonist Potency: 2,4‑Bis(benzylamino)pyrimidine vs. 2,4‑Diphenylamino Analog

2,4‑Bis(benzylamino)pyrimidine displays selective antagonist activity at the human NaV1.7 channel with an IC₅₀ of 240 nM in a PatchXpress voltage‑clamp assay on HEK293 cells [REFS‑1]. When compared with N²,N⁴‑diphenylpyrimidine‑2,4‑diamine, which was profiled in a parallel electrophysiology dataset and showed >55 μM inhibition, the benzylamino compound is >200‑fold more potent [REFS‑2]. This difference is attributed to the methylene spacer that enables a more favorable orientation of the phenyl ring for lipophilic pocket occupancy.

Pain Voltage‑gated sodium channel Electrophysiology

Kinase Selectivity Fingerprint: Differential FAK vs. CDK2/9 Engagement Relative to N²,N⁴‑Diphenylpyrimidine‑2,4‑diamine

In orthogonal kinase assays, 2,4‑bis(benzylamino)pyrimidine inhibits FAK with an IC₅₀ of 4.8 μM [REFS‑1] but is virtually inactive against CDK2/cyclin A and CDK9/cyclin T1 at concentrations up to 10 μM [REFS‑2]. Conversely, the N²,N⁴‑diphenyl‑2,4‑diamine prototype yields potent CDK2 (IC₅₀ = 83 nM) and CDK9 (IC₅₀ = 65 nM) inhibition but >10 μM FAK activity [REFS‑3]. This divergent selectivity profile demonstrates that the benzyl linker redirects kinome engagement away from the CDK family toward the FAK node.

Kinase profiling FAK CDK Selectivity

Antibacterial Spectrum: 2,4‑Bis(benzylamino)pyrimidine as a Building Block for DNA Polymerase III Inhibitors

Derivatives of 2,4‑bis(benzylamino)pyrimidine have been characterized as inhibitors of Bacillus subtilis DNA polymerase III (pol III), a validated Gram‑positive antibacterial target [REFS‑1]. In a comparative SAR study, the 2‑amino‑6‑(benzylamino)pyrimidine core exhibited structure‑dependent potency that was highly sensitive to 4‑position substitution: the 4‑oxo (isocytosine) parent was more potent than 4‑alkoxy and 4‑phenoxy variants, but 4‑alkylphenoxy and 4‑halophenoxy derivatives surpassed the 4‑phenoxy congener [REFS‑2]. While the commercial 2,4‑bis(benzylamino)pyrimidine building block has not itself been reported in MIC assays, it serves as the direct synthetic precursor (via 5‑position functionalization) to trimethoprim‑related antibacterials that contain a 2,4‑bis(benzylamino)pyrimidin‑5‑yl motif [REFS‑3].

Antibacterial DNA polymerase III Bacillus subtilis Gram‑positive

Synthetic Versatility: 2,4‑Bis(benzylamino)pyrimidine as a Late‑Stage Diversification Intermediate

Unlike the N²,N⁴‑diphenylpyrimidine‑2,4‑diamine scaffold, which possesses electron‑deficient aniline rings that resist electrophilic substitution, the benzylamino congener bears electron‑rich benzyl groups that enable selective C5 electrophilic halogenation, formylation, and Mannich‑type reactions [REFS‑1]. This reactivity is exploited in patented 2,4‑bis(alkylamino)pyrimidine antimicrobial formulations where the 5‑position is further elaborated [REFS‑2]. In a direct comparison, 2,4‑bis(benzylamino)pyrimidine was reported to undergo 5‑bromination with N‑bromosuccinimide in >85% isolated yield, whereas the diphenylamino analog gave <10% conversion under identical conditions [REFS‑3].

Medicinal chemistry Late‑stage functionalization Heterocyclic synthesis Building block

Optimal Procurement and Application Scenarios for 2,4‑Bis(benzylamino)pyrimidine (CAS 65448‑40‑0)


Pain‑Target Electrophysiology Screening: NaV1.7 Antagonist Probe

Investigators screening compound libraries against human NaV1.7 channels by automated patch clamp should prioritize 2,4‑bis(benzylamino)pyrimidine as a control antagonist. With a validated IC₅₀ of 240 nM [REFS‑1], it provides a quantitative benchmark that the corresponding diphenylamino analog cannot deliver (IC₅₀ >55 μM, classified inactive) [REFS‑2]. This enables reliable inter‑plate normalization and assessment of assay sensitivity in pain‑target drug discovery programs.

FAK‑Focused Kinase Profiling and Anti‑Invasive Pharmacology

Groups investigating focal adhesion kinase (FAK) as an anti‑metastatic target can use 2,4‑bis(benzylamino)pyrimidine as a starting scaffold, given its mid‑micromolar FAK IC₅₀ of 4.8 μM [REFS‑3] combined with negligible CDK2/9 activity [REFS‑4]. This selectivity signature avoids the confounding anti‑proliferative effects caused by CDK inhibition, making it a cleaner tool compound for dissecting FAK‑dependent migration and invasion phenotypes.

Medicinal Chemistry Late‑Stage Diversification at the C5 Position

Synthetic chemistry teams requiring a pyrimidine core that can be efficiently elaborated at the 5‑position should select the benzylamino variant. Electrophilic bromination proceeds in >85% yield, permitting straightforward installation of aryl, heteroaryl, or alkyl substituents via Suzuki, Sonogashira, or Negishi cross‑coupling [REFS‑5]. This streamlined access to diverse 5‑substituted libraries supports rapid SAR exploration in hit‑expansion campaigns.

Antibacterial Drug‑Discovery Programs Targeting DNA Polymerase III

For research on Gram‑positive pathogens, 2,4‑bis(benzylamino)pyrimidine serves as the direct precursor to trimethoprim‑related DNA polymerase III inhibitors [REFS‑6]. The scaffold retains the essential benzylamino pharmacophore while offering a tractable C5 position for installing the dimethoxyphenyl motif characteristic of dihydrofolate reductase (DHFR) inhibitors, enabling the synthesis of focused libraries for antibacterial SAR [REFS‑7].

Quote Request

Request a Quote for 2,4-Bis(benzylamino)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.